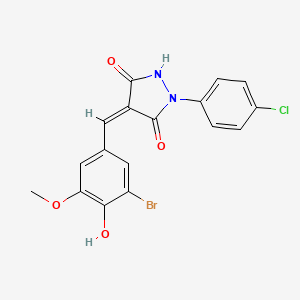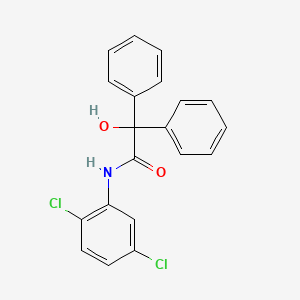
1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione)
Übersicht
Beschreibung
1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione), also known as PPD, is a synthetic compound that has gained significant attention in the field of biological and chemical research. PPD belongs to the class of bis-pyrrolic compounds and has shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) is not fully understood. However, studies have suggested that 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has been shown to exhibit various biochemical and physiological effects. Studies have reported that 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) can reduce oxidative stress, inflammation, and cell proliferation in cancer cells. Additionally, 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has been shown to protect against ischemia-reperfusion injury in the heart and liver. 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) is also readily available and can be synthesized using a relatively simple and cost-effective method. However, 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has some limitations, including its low water solubility, which can make it difficult to study its biological effects in aqueous environments. Additionally, 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has limited bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione). One potential direction is to investigate the use of 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) as a potential therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the mechanism of action of 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) in more detail to better understand its biological effects. Additionally, future studies could focus on developing more efficient synthesis methods for 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) and improving its bioavailability and water solubility.
Wissenschaftliche Forschungsanwendungen
1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Studies have shown that 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,1'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
1-[4-[2-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrimidin-5-yl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N4O4/c29-20-9-10-21(30)27(20)18-5-1-15(2-6-18)17-13-25-24(26-14-17)16-3-7-19(8-4-16)28-22(31)11-12-23(28)32/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQCAKOKRGVNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)N5C(=O)C=CC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3457195.png)
![N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3457198.png)
![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3457200.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylbenzamide](/img/structure/B3457203.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3457211.png)

![3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457220.png)
![2,4-dichloro-N-{3-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457228.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3457234.png)
![ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate](/img/structure/B3457246.png)
![2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3457252.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3457254.png)
![1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)](/img/structure/B3457267.png)

